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molecular formula C16H15F3N2 B8339323 8-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinolin-8-amine

8-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinolin-8-amine

Cat. No. B8339323
M. Wt: 292.30 g/mol
InChI Key: XGGHAHOAZFNNRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08952009B2

Procedure details

8-azido-8-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinoline. To a solution of 8-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinolin-8-ol (1.2 g, 4.09 mmol) and toluene (2.5 mL) was added DPPA (2.7 mL, 12.53 mmol) and DBU (0.77 mL, 5.11 mmol). The reaction was then treated with sodium azide (780 mg, 12.00 mmol) and stirred for 2 days. The reaction was poured into a separatory funnel containing water and EtOAc. The aqueous layer was extracted with EtOAc (2×25 mL). The combined EtOAc layers were concentrated in vacuo and adsorbed onto a plug of silica gel and chromatographed through a Redi-Sep® pre-packed silica gel column (40 g), eluting with 0-40% EtOAc in hexane, to provide the title compound as a colorless oil. MS (ESI pos. ion) m/z: 319.0 (MH+).
Name
8-azido-8-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
8-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinolin-8-ol
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.77 mL
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Quantity
780 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1([C:14]2[CH:19]=[CH:18][C:17]([C:20]([F:23])([F:22])[F:21])=[CH:16][CH:15]=2)[C:13]2[N:12]=[CH:11][CH:10]=[CH:9][C:8]=2[CH2:7][CH2:6][CH2:5]1)=[N+]=[N-].FC(F)(F)C1C=CC(C2(O)C3N=CC=CC=3CCC2)=CC=1.C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=O)=CC=1.C1CCN2C(=NCCC2)CC1.[N-]=[N+]=[N-].[Na+]>CCOC(C)=O.O.C1(C)C=CC=CC=1>[F:23][C:20]([F:21])([F:22])[C:17]1[CH:18]=[CH:19][C:14]([C:4]2([NH2:1])[C:13]3[N:12]=[CH:11][CH:10]=[CH:9][C:8]=3[CH2:7][CH2:6][CH2:5]2)=[CH:15][CH:16]=1 |f:4.5|

Inputs

Step One
Name
8-azido-8-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])C1(CCCC=2C=CC=NC12)C1=CC=C(C=C1)C(F)(F)F
Step Two
Name
8-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinolin-8-ol
Quantity
1.2 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C1(CCCC=2C=CC=NC12)O)(F)F
Name
Quantity
2.7 mL
Type
reactant
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
Name
Quantity
0.77 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
780 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction was poured into a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (2×25 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined EtOAc layers were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
chromatographed through a Redi-Sep® pre-packed silica gel column (40 g)
WASH
Type
WASH
Details
eluting with 0-40% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1(CCCC=2C=CC=NC12)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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